Propoxate
Overview
Description
Propoxate, also known by its International Nonproprietary Name (INN) R7464, is an unmarketed anesthetic related to etomidate and metomidate . It has been used as an anesthetic in fish . The molecular formula of Propoxate is C15H18N2O2 .
Molecular Structure Analysis
The molecular structure of Propoxate consists of a propyl group attached to an imidazole ring, which is further connected to a phenylethyl group . The InChI string representation of its structure isInChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3
. Physical And Chemical Properties Analysis
Propoxate has a molecular weight of 258.32 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.Scientific Research Applications
1. Anesthetic Agent in Cold-Blooded Vertebrates
- Research Insight : Propoxate, also known as R7464, has been identified as a potent and safe anesthetic for cold-blooded vertebrates. It has shown to be highly soluble in fresh and saltwater, and about 100 times more potent than the commonly used 'Tricaine' (methanesulphonate of meta-amino-benzoic acid ethylester, MS222) (Thienpont & Niemegeers, 1965).
2. Antioxidant in Food Industry
- Research Insight : Propyl gallate, a phenolic antioxidant related to propoxate, is extensively used in the food, cosmetics, and pharmaceutical industries. Research has shown its importance in industry for delaying oxidative deterioration. Educational lab experiments have been developed to enhance understanding of antioxidants like propyl gallate, highlighting its significant role in these industries (Garrido et al., 2012).
3. Allergic Contact Dermatitis
- Research Insight : The use of propyl gallate has been linked to a rise in allergic contact dermatitis rates, particularly due to its increasing use in cosmetics. This insight is crucial in understanding the allergenic potential of propyl gallate, a chemical related to propoxate, and its implications for consumer health (Perez et al., 2007).
4. Interaction with Human Serum Albumin
- Research Insight : Propyl gallate’s interaction with human serum albumin (HSA) has been studied, revealing significant insights into its pharmacokinetics. The research indicates that propyl gallate binds dynamically to HSA, influencing its distribution within the body. This interaction is primarily driven by hydrophobic forces (Dolatabadi et al., 2014).
5. Photoelectrochemical Sensor for Propyl Gallate Detection
- Research Insight : A novel sensor based on ZnO nanorods and MoS2 flakes has been developed for the sensitive and selective determination of propyl gallate. This sensor is particularly useful for monitoring propyl gallate levels in edible oils, ensuring food quality and safety (Han et al., 2019).
Future Directions
properties
IUPAC Name |
propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPZAQFNYKISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057810 | |
Record name | Propoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxate | |
CAS RN |
7036-58-0 | |
Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propoxate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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